

# physical and chemical properties of 1,3-Bis(4-aminophenoxy)benzene

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Compound of Interest

Compound Name: 1,3-Bis(4-aminophenoxy)benzene

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An In-depth Technical Guide to 1,3-Bis(4-aminophenoxy)benzene

This technical guide provides a comprehensive overview of the physical and chemical properties of **1,3-Bis(4-aminophenoxy)benzene** (TPE-R), a versatile aromatic ether diamine. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound as a monomer and chemical intermediate. This document details its properties, experimental protocols for its synthesis and characterization, and its applications.

## **Core Chemical and Physical Properties**

**1,3-Bis(4-aminophenoxy)benzene** is a solid compound, appearing as a white to light yellow or brown crystalline powder.[1][2][3] It is a key monomer in the synthesis of high-performance polymers such as polyimides and polyamides due to the flexible ether linkages it introduces into the polymer backbone.[2][4][5][6]

## **Table 1: General and Physical Properties**



Property	Value	Source(s)
CAS Number	2479-46-1	[1][2][3][7]
Molecular Formula	C18H16N2O2	[1][3][8]
Molecular Weight	292.34 g/mol	[1][3]
Appearance	White to Brown Powder/Crystal	[1][3][7]
Melting Point	115-119 °C	[2]
Boiling Point	~434-487 °C (estimated)	[2][9]
Solubility	Soluble in acetonitrile (may show faint turbidity)	[2][10]
Purity	Typically >98.0% (by GC)	[3][7]
Synonyms	Resorcinol Bis(4-aminophenyl) Ether; TPE-R; 4,4'-(1,3- Phenylenedioxy)dianiline	[1][2][3]

## **Spectroscopic and Analytical Data**

The structural identity and purity of **1,3-Bis(4-aminophenoxy)benzene** are typically confirmed through various spectroscopic techniques.

## **Table 2: Spectroscopic Data Summary**



Technique	Key Observations and Characteristic Peaks	Source(s)
FTIR Spectroscopy	N-H stretch: Two bands characteristic of a primary amine (3400-3250 cm <sup>-1</sup> ). C-N stretch (aromatic): Strong band between 1335-1250 cm <sup>-1</sup> . C-O-C stretch (ether): Characteristic absorption around 1250 cm <sup>-1</sup> . N-H bend (primary amine): Present in the 1650-1580 cm <sup>-1</sup> region.	[11][12]
<sup>1</sup> H NMR Spectroscopy	Spectral data is available and confirms the aromatic proton environment and the amine protons.	[13]
<sup>13</sup> C NMR Spectroscopy	Spectral data is available, providing detailed information on the carbon skeleton of the molecule.	[14]

## **Experimental Protocols**

Detailed methodologies are crucial for the successful synthesis and characterization of **1,3-Bis(4-aminophenoxy)benzene**.

## **Synthesis Protocol: Two-Step Procedure**

The most common synthesis route is a two-step process involving a nucleophilic aromatic substitution followed by a reduction.[2][5]

Step 1: Synthesis of 1,3-Bis(4-nitrophenoxy)benzene (Intermediate)

• Reactants: A mixture of resorcinol (1 equivalent), a 4-halonitrobenzene such as 4-fluoronitrobenzene or 4-chloronitrobenzene (2 equivalents), and a base like anhydrous



potassium carbonate (K2CO3) (2 equivalents) are used.[5]

- Solvent: A high-boiling polar aprotic solvent such as dimethylacetamide (DMAc) or dimethylformamide (DMF) is employed.[5][15]
- Procedure: a. Charge a round-bottom flask with the reactants and solvent under a nitrogen atmosphere. b. Heat the mixture (e.g., to 373 K) and stir for several hours (e.g., 20 hours).
   The reaction progress is often indicated by a color change to dark brown.[5] c. After cooling to room temperature, pour the reaction mixture into a large volume of water to precipitate the dinitro-intermediate. d. Filter the resulting solid, wash thoroughly with water, and dry.

#### Step 2: Reduction to 1,3-Bis(4-aminophenoxy)benzene

- Reactants: The dried 1,3-bis(4-nitrophenoxy)benzene intermediate is reduced.[2]
- Reducing Agent/Catalyst: A common method is catalytic hydrogenation using 10% Palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or hydrazine monohydrate.[2][5]
- Solvent: Ethanol or methanol is typically used as the solvent.[2][5]
- Procedure: a. Charge a flask with the dinitro-intermediate, solvent, and Pd/C catalyst. b. If using hydrogen gas, subject the mixture to a hydrogen atmosphere and stir at room temperature overnight.[2] c. If using hydrazine monohydrate, reflux the mixture for several hours (e.g., 16 hours).[5] d. After the reaction is complete, filter the mixture to remove the Pd/C catalyst. e. Evaporate the solvent under reduced pressure. f. Recrystallize the crude solid from a suitable solvent like ethanol to obtain the purified 1,3-Bis(4-aminophenoxy)benzene product.[5]





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Caption: Synthesis workflow for 1,3-Bis(4-aminophenoxy)benzene.

#### **Characterization Protocols**

#### FTIR Spectroscopy

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, use an ATR (Attenuated Total Reflectance) accessory.
- Analysis: Acquire the spectrum, typically over a range of 4000-400 cm<sup>-1</sup>.
- Interpretation: Identify characteristic peaks for N-H (amine), C-O-C (ether), C-N (aromatic amine), and aromatic C-H bonds to confirm the structure.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

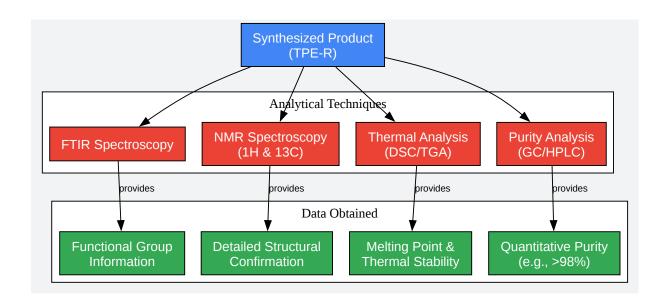
- Sample Preparation: Dissolve a small amount of the sample (5-10 mg) in a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in an NMR tube.[13]
- Analysis: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra using a high-field NMR spectrometer.



 Interpretation: Analyze chemical shifts, integration values, and splitting patterns to confirm the molecular structure and assess purity.

#### Thermal Analysis (DSC/TGA)

- Sample Preparation: Place a small, accurately weighed sample (5-10 mg) into an aluminum pan.
- Analysis:
  - For Differential Scanning Calorimetry (DSC), heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to determine the melting point and other thermal transitions.
  - For Thermogravimetric Analysis (TGA), heat the sample at a controlled rate in a specific atmosphere (e.g., nitrogen or air) to evaluate its thermal stability and decomposition profile.



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Caption: Experimental workflow for the characterization of TPE-R.

## **Applications and Utility**

**1,3-Bis(4-aminophenoxy)benzene** is a valuable diamine monomer primarily used in the field of polymer chemistry.

- High-Performance Polymers: It is a critical building block for synthesizing aramids,
  polyamides, and polyimides.[6][16][17] The inclusion of flexible ether linkages (C-O-C) in the
  polymer backbone enhances solubility and processability without significantly compromising
  the excellent thermal stability of the resulting polymers.[5][6]
- Coordination Polymers: As an aromatic ligand, TPE-R can be crystallized with various transition metals to create coordination polymers, which have shown potential for use in sensing applications, such as the detection of nitroaromatic compounds.[2]
- Copolymerization: It is often used in copolymerization to modify the properties of existing polymers, such as improving the processability of rigid-rod polymers.[17]

## Safety and Handling

Proper handling of 1,3-Bis(4-aminophenoxy)benzene is essential due to its potential hazards.

## **Table 3: Hazard and Safety Information**



Category	Description	Source(s)
Acute Toxicity	Harmful if swallowed.	
Sensitization	May cause an allergic skin reaction.	
Carcinogenicity	May cause cancer.	
Environmental Hazard	Very toxic to aquatic life with long-lasting effects.	
Storage	Keep in a cool, dark, and dry place under an inert atmosphere.	[2][10]
Incompatibilities	Avoid strong oxidizing agents.	[10]

Users should consult the full Safety Data Sheet (SDS) before handling this chemical and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18] Work should be conducted in a well-ventilated area or a fume hood.

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